4-Methyl-2-trichloromethylquinoline
CAS No.: 203626-79-3
Cat. No.: VC8397174
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203626-79-3 |
|---|---|
| Molecular Formula | C11H8Cl3N |
| Molecular Weight | 260.5 g/mol |
| IUPAC Name | 4-methyl-2-(trichloromethyl)quinoline |
| Standard InChI | InChI=1S/C11H8Cl3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 |
| Standard InChI Key | HSAATIIGFVXJKX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl |
| Canonical SMILES | CC1=CC(=NC2=CC=CC=C12)C(Cl)(Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Key Descriptors
The molecular formula of 4-methyl-2-trichloromethylquinoline is C₁₁H₈Cl₃N, with a molecular weight of 280.55 g/mol. Key computed properties, inferred from structurally similar compounds, include:
The trichloromethyl group at position 2 introduces significant steric and electronic effects, influencing reactivity and intermolecular interactions.
Spectroscopic Data
While direct spectroscopic data for 4-methyl-2-trichloromethylquinoline are unavailable, its analogs exhibit characteristic IR and NMR profiles:
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IR Spectrum: Strong absorptions near 750–850 cm⁻¹ (C–Cl stretching) and 1600–1500 cm⁻¹ (aromatic C=C) .
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¹H NMR: Methyl groups in similar quinolines resonate at δ 2.5–2.7 ppm, while aromatic protons appear between δ 7.2–8.5 ppm .
Synthesis and Reaction Pathways
Conventional Synthesis Methods
The synthesis of trichloromethylquinolines typically involves:
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Friedländer Condensation: Cyclization of 2-aminobenzaldehyde derivatives with ketones in acidic media .
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Chlorination Reactions: Treatment of methylquinolines with phosphorus pentachloride (PCl₅) in phosphoryl chloride (POCl₃), yielding trichloromethyl derivatives.
Example:Yields for analogous reactions range from 65–85%.
Physicochemical Properties
Thermal and Solubility Profiles
| Property | Value (Predicted) |
|---|---|
| Boiling Point | 340–360 °C |
| Density | 1.48–1.52 g/cm³ |
| Solubility in Water | <0.1 mg/mL |
| LogP (Octanol-Water) | 4.5–4.8 |
These values align with trends observed in chlorinated quinolines . The compound is expected to be soluble in organic solvents like dichloromethane and toluene.
Acid-Base Behavior
The pKa of the quinoline nitrogen is estimated at -0.2 to 0.6, making it weakly basic . Protonation occurs under strongly acidic conditions, influencing its reactivity in electrophilic substitutions.
Applications in Scientific Research
Medicinal Chemistry
Trichloromethylquinolines exhibit antiplasmodial activity against Plasmodium falciparum (IC₅₀: 0.8–2.4 μM). The electron-withdrawing trichloromethyl group enhances membrane permeability and target binding, though toxicity remains a concern.
Materials Science
These compounds serve as precursors for nonlinear optical (NLO) materials. For instance, 4-chloro-2-nitroaniline analogs demonstrate second-harmonic generation (SHG) efficiencies 1.5× that of urea, suggesting potential in photonic devices.
| Parameter | Value |
|---|---|
| GHS Signal Word | Danger |
| Hazard Statements | H301 (Acute Toxicity, Oral) |
| Precautionary Measures | P301+P310 (Immediate medical attention if ingested) |
The compound is classified under UN 2811 (6.1/PGIII) for toxic solids .
Environmental Impact
The trichloromethyl group poses ecological risks, with potential bioaccumulation and persistence in aquatic systems (H413) . Degradation studies suggest half-lives >60 days in water, necessitating stringent disposal protocols .
Future Research Directions
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Synthetic Optimization: Developing catalytic, asymmetric routes to access enantiomerically pure derivatives.
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Toxicity Mitigation: Structure-activity relationship (SAR) studies to reduce off-target effects in medicinal applications.
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Advanced Materials: Exploring thin-film applications of quinoline derivatives in organic electronics.
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